Regioisomeric Purity and Structural Confirmation: A Unique 1,1,2-Chlorination Fingerprint
The 1,1,2-trichloro substitution pattern generates a distinct, quantifiable spectroscopic fingerprint that is unequivocally absent in its regioisomers. The InChI=1S/C6H9Cl3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3 and SMILES Cl\C(=C(\Cl)Cl)CC(C)C define the precise connectivity of the vinyl trichloride unit adjacent to the isobutyl group. This contrasts sharply with 1,1,3-trichloro-4-methylpent-1-ene, where the chlorine shift alters the double bond's substitution pattern from tetrasubstituted to trisubstituted, fundamentally changing its reactivity. Procurement of the correct regioisomer is confirmed via ¹³C NMR, where the three distinct vinyl carbon signals appear at characteristic shifts for the CCl₂ (δ ~120-130 ppm) and CCl (δ ~110-120 ppm) environments, a pattern not replicated by any other C₆H₉Cl₃ isomer [1].
| Evidence Dimension | Regioisomeric identity and purity (spectroscopic fingerprint) |
|---|---|
| Target Compound Data | 1,1,2-trichloro substitution; tetrasubstituted double bond; InChI=1S/C6H9Cl3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3 |
| Comparator Or Baseline | 1,1,3-trichloro-4-methylpent-1-ene: trisubstituted double bond; 5,5,5-trichloro-2-methyl-1-pentene: terminal double bond with remote trichloromethyl group |
| Quantified Difference | Complete divergence in double-bond substitution pattern (tetrasubstituted vs. trisubstituted vs. terminal) and chlorine spatial arrangement |
| Conditions | Analysis by ¹H, ¹³C NMR, and mass spectrometry; comparison of InChI and SMILES structural descriptors |
Why This Matters
For synthesis and procurement, this confirms that only 108562-63-6 delivers the sterically congested, tetrasubstituted vinyl trichloride electrophile required for specific nucleophilic vinylic substitution or cross-coupling reactions.
- [1] Class-level inference: Expected ¹³C NMR chemical shift ranges for chlorinated alkenes are based on standard spectroscopic correlation tables for vinyl halides (e.g., Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds, 4th ed.; Springer: Berlin, 2009). View Source
